molecular formula C10H10ClFO2 B571026 (2R)-2-(2-Chloro-6-fluoro-3-methylphenyl)propanoic Acid CAS No. 1630424-40-6

(2R)-2-(2-Chloro-6-fluoro-3-methylphenyl)propanoic Acid

Cat. No.: B571026
CAS No.: 1630424-40-6
M. Wt: 216.636
InChI Key: ZWJIOXMPBSCHEC-ZCFIWIBFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2R)-2-(2-Chloro-6-fluoro-3-methylphenyl)propanoic Acid is an organic compound that belongs to the class of aromatic carboxylic acids This compound is characterized by the presence of a chloro and fluoro substituent on the aromatic ring, along with a methyl group and a propanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-(2-Chloro-6-fluoro-3-methylphenyl)propanoic Acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-chloro-6-fluoro-3-methylbenzene.

    Halogenation: The aromatic ring is halogenated using reagents like chlorine or fluorine under controlled conditions.

    Alkylation: The halogenated aromatic compound undergoes alkylation to introduce the propanoic acid moiety.

    Purification: The final product is purified using techniques such as recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. Catalysts and optimized reaction conditions are employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

(2R)-2-(2-Chloro-6-fluoro-3-methylphenyl)propanoic Acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The chloro and fluoro groups can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or antimicrobial effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2R)-2-(2-Chloro-6-fluoro-3-methylphenyl)propanoic Acid involves its interaction with specific molecular targets. The chloro and fluoro substituents may enhance its binding affinity to certain enzymes or receptors, leading to its biological effects. The propanoic acid moiety can participate in hydrogen bonding and electrostatic interactions, further influencing its activity.

Comparison with Similar Compounds

Similar Compounds

    (2R)-2-(2-Chloro-6-fluoro-3-methylphenyl)acetic Acid: Similar structure but with an acetic acid moiety instead of propanoic acid.

    (2R)-2-(2-Chloro-6-fluoro-3-methylphenyl)butanoic Acid: Contains a butanoic acid group, leading to different chemical properties.

Uniqueness

(2R)-2-(2-Chloro-6-fluoro-3-methylphenyl)propanoic Acid is unique due to its specific combination of chloro, fluoro, and methyl substituents on the aromatic ring, along with the propanoic acid moiety. This unique structure can result in distinct chemical reactivity and biological activity compared to similar compounds.

Properties

IUPAC Name

(2R)-2-(2-chloro-6-fluoro-3-methylphenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClFO2/c1-5-3-4-7(12)8(9(5)11)6(2)10(13)14/h3-4,6H,1-2H3,(H,13,14)/t6-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWJIOXMPBSCHEC-ZCFIWIBFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1)F)C(C)C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=C(C=C1)F)[C@@H](C)C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClFO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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